Molecular Weight and Physicochemical Differentiation from Primary Amine Analog
The N-methyl substitution on (cyclobutylmethyl)methylamine hydrochloride distinguishes it from the primary amine analog cyclobutylmethylamine hydrochloride (CAS 5454-82-0). The target compound has molecular weight 135.64 g/mol (C6H14ClN) compared to 121.61 g/mol (C5H12ClN) for the primary amine analog—a difference of 14.03 g/mol (11.5% increase) . This structural modification eliminates one hydrogen bond donor (N-H) present in the primary amine and increases calculated lipophilicity . The N-methyl group also confers greater steric bulk and altered nucleophilicity compared to the unsubstituted primary amine, affecting reaction kinetics in alkylation and acylation transformations [1].
| Evidence Dimension | Molecular weight and structural differentiation |
|---|---|
| Target Compound Data | 135.64 g/mol, C6H14ClN, N-methyl secondary amine hydrochloride |
| Comparator Or Baseline | Cyclobutylmethylamine hydrochloride (CAS 5454-82-0): 121.61 g/mol, C5H12ClN, primary amine hydrochloride |
| Quantified Difference | 14.03 g/mol (11.5% increase); one fewer H-bond donor; N-methyl vs. primary amine |
| Conditions | Calculated/measured physicochemical properties; structural comparison |
Why This Matters
Procurement of the incorrect primary amine analog would yield a different molecular scaffold incapable of delivering the N-methyl substitution pattern required in downstream synthetic steps without additional derivatization.
- [1] CAS Common Chemistry. Cyclobutanemethanamine, N-methyl-, hydrochloride (1:1), CAS RN 1251925-47-9. View Source
